molecular formula C12H12ClNO4S B14676304 3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate CAS No. 37512-70-2

3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate

Cat. No.: B14676304
CAS No.: 37512-70-2
M. Wt: 301.75 g/mol
InChI Key: DMQFFCXVICRXMT-UHFFFAOYSA-M
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Description

3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate is a heterocyclic compound that features a thiazole ring fused with an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with thioamide compounds in the presence of oxidizing agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to enzymes and receptors, disrupting their normal function. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate is unique due to its specific ring fusion and the presence of a perchlorate counterion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

37512-70-2

Molecular Formula

C12H12ClNO4S

Molecular Weight

301.75 g/mol

IUPAC Name

3-methyl-2,3-dihydro-[1,3]thiazolo[2,3-a]isoquinolin-4-ium;perchlorate

InChI

InChI=1S/C12H12NS.ClHO4/c1-9-8-14-12-11-5-3-2-4-10(11)6-7-13(9)12;2-1(3,4)5/h2-7,9H,8H2,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

DMQFFCXVICRXMT-UHFFFAOYSA-M

Canonical SMILES

CC1CSC2=[N+]1C=CC3=CC=CC=C32.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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